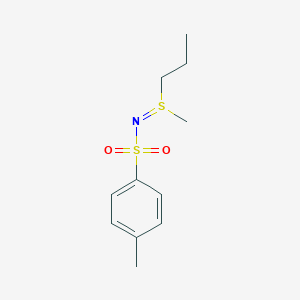
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is an organosulfur compound with the molecular formula C₁₁H₁₇NO₂S₂ and a molecular weight of 259.39 g/mol . This compound is characterized by the presence of a sulfilimine group, which is a sulfur-nitrogen bond. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be performed using various oxidizing agents . The reaction conditions often include the use of a copper catalyst and an oxidizing agent such as hydrogen peroxide or iodine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfilimine group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfilimine group is replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted sulfilimines .
Applications De Recherche Scientifique
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological molecules and its effects on cellular processes.
Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine involves its interaction with molecular targets through the sulfilimine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling .
Comparaison Avec Des Composés Similaires
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine can be compared with other sulfilimine compounds, such as:
- S-Methyl-S-ethyl-N-p-tolylsulfonyl-sulfilimine
- S-Methyl-S-butyl-N-p-tolylsulfonyl-sulfilimine
- S-Methyl-S-isopropyl-N-p-tolylsulfonyl-sulfilimine
These compounds share similar structural features but differ in the length and branching of the alkyl groups attached to the sulfur atom. The uniqueness of this compound lies in its specific alkyl group, which influences its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
53799-66-9 |
|---|---|
Formule moléculaire |
C11H17NO2S2 |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
4-methyl-N-[methyl(propyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S2/c1-4-9-15(3)12-16(13,14)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3 |
Clé InChI |
DDRASJMBTGYRDJ-UHFFFAOYSA-N |
SMILES |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
SMILES isomérique |
CCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
SMILES canonique |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















